molecular formula C19H15ClN4O2 B10768509 Alloswitch-1

Alloswitch-1

Cat. No.: B10768509
M. Wt: 366.8 g/mol
InChI Key: JJRNGNCTPCWXGM-UHFFFAOYSA-N
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Description

Alloswitch-1 is a photoswitchable allosteric modulator that selectively targets the metabotropic glutamate receptor 5. This compound is unique due to its ability to control receptor activity with light, making it a valuable tool in optopharmacology. This compound contains an azobenzene group, which allows it to switch between active and inactive forms upon exposure to different wavelengths of light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alloswitch-1 involves the incorporation of an azobenzene moiety into a known ligand structure. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Alloswitch-1 undergoes several types of chemical reactions, primarily driven by its azobenzene group:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Alloswitch-1 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5. In its trans configuration, it acts as a negative allosteric modulator, inhibiting receptor activity. Upon exposure to ultraviolet light, it isomerizes to the cis configuration, which has reduced inhibitory activity. This reversible modulation allows precise control over receptor activity using light .

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-chloro-N-[2-methoxy-4-(pyridin-2-yldiazenyl)phenyl]benzamide

InChI

InChI=1S/C19H15ClN4O2/c1-26-17-12-13(23-24-18-8-4-5-11-21-18)9-10-16(17)22-19(25)14-6-2-3-7-15(14)20/h2-12H,1H3,(H,22,25)

InChI Key

JJRNGNCTPCWXGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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